(2r,3R,4r,5S)-4-chlorocuban-1-amine
Description
(2r,3R,4r,5S)-4-Chlorocuban-1-amine is a chlorinated cubane derivative featuring a rigid cubane scaffold with a chlorine substituent at the 4-position and an amine group at the 1-position. The cubane framework, a cube-shaped hydrocarbon, confers exceptional steric strain and unique electronic properties due to its eight sp³-hybridized carbon vertices. The stereochemical configuration (2r,3R,4r,5S) dictates spatial arrangements critical to its reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-chlorocuban-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXATACJCOWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3R,4r,5S)-4-chlorocuban-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of cubane, followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2r,3R,4r,5S)-4-chlorocuban-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under conditions that favor substitution.
Major Products
The major products formed from these reactions include various substituted cubane derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2r,3R,4r,5S)-4-chlorocuban-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2r,3R,4r,5S)-4-chlorocuban-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Analogues
Pentafluorophenyl Ester Derivatives
The pentafluorophenyl ester intermediate described in shares stereochemical complexity with (2r,3R,4r,5S)-4-chlorocuban-1-amine. Both compounds feature six chiral centers, though the ester intermediate’s stereochemistry (3R,4R,5S) differs in spatial arrangement. Key distinctions include:
- Functional Groups : The ester intermediate contains pentafluorophenyl and methoxy groups, whereas the chlorocuban-amine has a chlorine atom and primary amine.
- Hydrogen Bonding : The ester’s NH group forms intramolecular and intermolecular hydrogen bonds with methoxy oxygens, stabilizing its crystal lattice . In contrast, the chlorocuban-amine’s amine group may participate in stronger hydrogen-bonding networks due to higher basicity.
β-Lactam and Thiazolidine Derivatives
highlights β-lactam and thiazolidine-carboxylic acid derivatives with amino and carboxy substituents. While structurally distinct from cubanes, these compounds share functional group motifs:
- Steric Constraints : The cubane’s rigid scaffold imposes greater steric hindrance compared to the bicyclic β-lactam framework, which may limit conformational flexibility but enhance thermal stability.
Physicochemical Properties
Biological Activity
(2R,3R,4R,5S)-4-chlorocuban-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of amines and is characterized by a unique cubane structure with a chlorine substituent. Its molecular formula is C9H10ClN, and it exhibits interesting steric and electronic properties due to the presence of the chlorinated cubane core.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain tumor cell lines.
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, which could be beneficial in autoimmune diseases.
- Antiviral Properties : There is evidence suggesting that it may inhibit the replication of specific viruses.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Signaling Pathways : The compound appears to influence various signaling pathways involved in cell proliferation and apoptosis. For instance, it may modulate the expression of MAP kinases which are critical in cell fate determination.
- Caspase Activation : It has been observed that this compound can induce caspase activation leading to apoptosis in certain cancer cell lines.
- Inflammatory Cytokine Modulation : The compound may suppress the production of pro-inflammatory cytokines such as TNF-α in immune cells.
Case Study 1: Antitumor Activity
A study conducted on A-549 lung cancer cells demonstrated that this compound exhibited significant cytotoxic effects at concentrations as low as 62.5 µM. The mechanism was linked to the induction of apoptosis through caspase pathways.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 31.25 | 85 |
| 62.5 | 55 |
| 125 | 30 |
Case Study 2: Immunomodulatory Effects
In a study assessing the immunomodulatory effects of this compound on human peripheral blood lymphocytes, it was found that the compound significantly inhibited phytohemagglutinin A-induced proliferation. This suggests potential therapeutic applications in autoimmune disorders.
| Treatment Group | Proliferation Index |
|---|---|
| Control | 100 |
| Compound Treatment | 40 |
Case Study 3: Antiviral Activity
Research indicated that this compound could inhibit the replication of human herpes virus type-1 (HHV-1) in vitro. The study highlighted its potential as an antiviral agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
